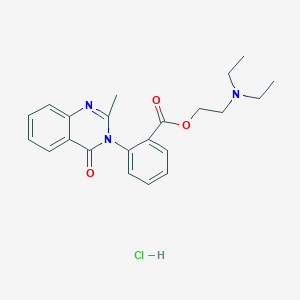
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride typically involves the reaction of 2-methyl-4-oxoquinazoline with 2-(diethylamino)ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production requirements, and additional purification steps are incorporated to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states. These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(diethylamino)ethyl 4-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate
- 2-(diethylamino)ethyl 4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)benzoate.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride lies in its specific structure, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets and its diverse biological activities make it a compound of significant interest in medicinal chemistry.
Propiedades
Número CAS |
2619-06-9 |
|---|---|
Fórmula molecular |
C22H26ClN3O3 |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-4-24(5-2)14-15-28-22(27)18-11-7-9-13-20(18)25-16(3)23-19-12-8-6-10-17(19)21(25)26;/h6-13H,4-5,14-15H2,1-3H3;1H |
Clave InChI |
QRTTWUJUUGHNBM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


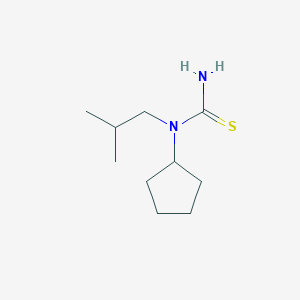
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
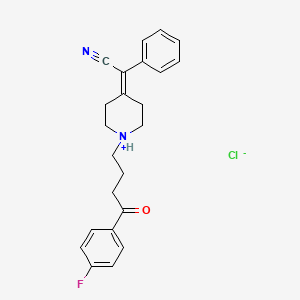
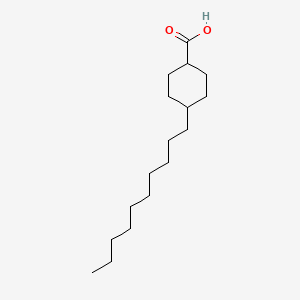
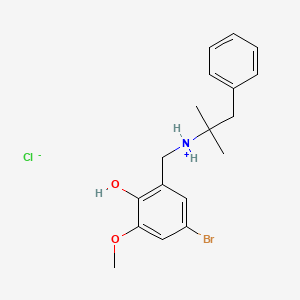
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
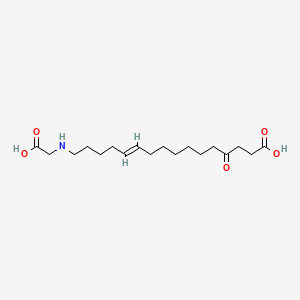
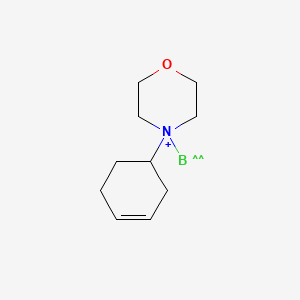
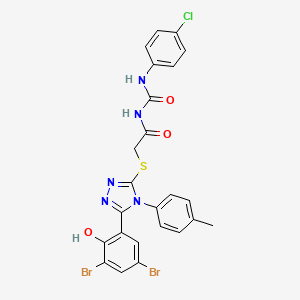
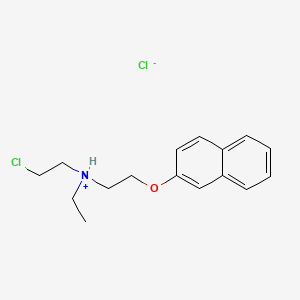

![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
